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molecular formula C7H11ClO2 B8363090 Propanoic acid, 2-chloro, 3-butenyl ester

Propanoic acid, 2-chloro, 3-butenyl ester

Cat. No. B8363090
M. Wt: 162.61 g/mol
InChI Key: VZLFFQDRAJPQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07083705B2

Procedure details

CH3CHClCOOH (50 g) and CH2═CHCH2CH2OH (75 ml) were put into a flask, and 10 ml of concentrated sulfuric acid was added dropwise, followed by stirring at room temperature for 10 minutes. The reaction solution was poured into 250 ml of a saturated sodium carbonate aqueous solution. 150 ml of water and 150 ml of t-butylmethyl ether were added for liquid separation to obtain a t-butylmethyl ether layer as an organic layer. The organic layer was washed with 150 ml of water, dried over magnesium sulfate and then subjected to filtration to obtain a crude liquid. The crude liquid was concentrated to obtain CH3CHClCOOCH2CH2CH═CH2.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]([OH:6])=[O:5])[Cl:3].[CH2:7]=[CH:8][CH2:9][CH2:10]O.S(=O)(=O)(O)O.C(=O)([O-])[O-].[Na+].[Na+]>C(OC)(C)(C)C.O>[CH3:1][CH:2]([C:4]([O:6][CH2:10][CH2:9][CH:8]=[CH2:7])=[O:5])[Cl:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(Cl)C(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
C=CCCO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with 150 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
CUSTOM
Type
CUSTOM
Details
to obtain a crude liquid
CONCENTRATION
Type
CONCENTRATION
Details
The crude liquid was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(Cl)C(=O)OCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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